6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate, reflecting the precise positioning of all substituents on the quinoline ring system. The molecular formula is definitively characterized as C₁₄H₁₄BrNO₂, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This molecular composition results in a calculated molecular weight of 308.17 grams per mole, as confirmed by multiple analytical databases and commercial suppliers.
The compound is officially registered under the Chemical Abstracts Service number 1189106-89-5, providing unambiguous identification within chemical databases and regulatory systems. Additional identification codes include the MDL number MFCD12675068 and the DSSTox Substance ID DTXSID90670993, facilitating cross-referencing across various chemical information systems. The molecular formula analysis reveals a degree of unsaturation consistent with the aromatic quinoline ring system and the carbonyl group of the ethyl ester functionality.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
| Molecular Formula | C₁₄H₁₄BrNO₂ | |
| Molecular Weight | 308.17 g/mol | |
| CAS Number | 1189106-89-5 | |
| MDL Number | MFCD12675068 |
Atomic Connectivity and Stereochemical Considerations
The atomic connectivity of this compound follows a well-defined pattern characteristic of substituted quinoline derivatives. The quinoline ring system consists of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the junction between the two rings. The bromine substituent occupies the 6-position of the quinoline ring, while methyl groups are positioned at the 2- and 8-positions, creating a specific substitution pattern that influences the compound's chemical and physical properties.
The ethyl ester functional group is attached to the carboxylic acid moiety at the 3-position of the quinoline ring system, forming the complete molecular structure. The InChI representation of the compound is documented as InChI=1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3, providing detailed atomic connectivity information. The corresponding InChIKey VJYQABAYMMJICK-UHFFFAOYSA-N serves as a unique structural identifier for database searches and computational applications.
The SMILES notation CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Br)C)C effectively describes the atomic connectivity and bond arrangements within the molecule. Stereochemical considerations reveal that the compound contains no defined stereogenic centers, indicating that it exists as a single stereoisomer without optical activity. The planar nature of the quinoline ring system constrains the overall molecular geometry, while the ethyl ester group provides conformational flexibility through rotation around the carbon-oxygen bond.
Crystallographic Data and Solid-State Packing Arrangements
While specific crystallographic data for this compound is not extensively documented in the available literature, related quinoline carboxylate compounds provide valuable insights into potential solid-state arrangements. Research on ethyl 2,4-dichloroquinoline-3-carboxylate demonstrates that quinoline carboxylate esters typically exhibit planar quinoline ring systems with specific dihedral angles between the aromatic and carboxylate functional groups.
The crystal structure analysis of ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the mean planes through the quinoline and carboxylate groups have root mean square deviations of 0.006 and 0.021 Angstroms respectively, forming a dihedral angle of 87.06 degrees. These structural parameters suggest that similar quinoline carboxylate esters, including the target compound, likely adopt comparable geometric arrangements in the solid state. The presence of the bromine substituent and additional methyl groups in this compound may influence intermolecular packing through halogen bonding interactions and steric effects.
Computational analysis indicates that the compound exhibits a topological polar surface area of 39.2 square Angstroms, suggesting moderate polarity that influences crystal packing arrangements. The exact mass is calculated as 307.02079 Daltons, with zero hydrogen bond donor count and three hydrogen bond acceptor sites, primarily located on the oxygen atoms of the ester functionality and the nitrogen atom of the quinoline ring. These properties collectively contribute to the solid-state stability and packing efficiency of the compound.
Comparative Analysis with Related Quinoline Carboxylate Esters
Comparative analysis with structurally related quinoline carboxylate esters reveals significant insights into the unique properties of this compound. Ethyl 2,8-dimethylquinoline-3-carboxylate, which lacks the bromine substituent, possesses a molecular weight of 229.27 grams per mole and the molecular formula C₁₄H₁₅NO₂. This comparison highlights the substantial influence of bromine substitution on molecular properties, with an increase of approximately 79 mass units attributed to the bromine atom.
Ethyl 6-bromoquinoline-3-carboxylate, containing the same bromine position but lacking the methyl substituents, exhibits a molecular weight of 280.12 grams per mole with the formula C₁₂H₁₀BrNO₂. This structural comparison demonstrates that the additional methyl groups in the target compound contribute approximately 28 mass units, reflecting the cumulative effect of structural modifications on molecular properties. The systematic comparison reveals that both methyl substitution and bromine incorporation significantly influence the overall molecular characteristics.
The computational property XLogP3-AA value of 3.9 for the target compound indicates enhanced lipophilicity compared to non-halogenated analogues. This increased lipophilicity, attributed to the bromine substituent, potentially influences biological membrane permeability and pharmacokinetic properties. Related compounds such as ethyl 2,7-dimethylquinoline-3-carboxylate and other positional isomers demonstrate the importance of substitution patterns in determining molecular behavior and potential applications.
Research studies involving similar quinoline derivatives, including 6-bromo-8-methyl-quinoline compounds, have demonstrated their utility in catalytic reactions and synthetic transformations. These investigations highlight the versatility of brominated quinoline systems in organic synthesis, particularly in metal-catalyzed coupling reactions and functional group modifications. The presence of the ethyl ester functionality provides additional synthetic versatility, enabling further chemical transformations through ester hydrolysis, reduction, or coupling reactions.
Properties
IUPAC Name |
ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYQABAYMMJICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670993 | |
| Record name | Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-89-5 | |
| Record name | Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 93663-73-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula: C18H14BrNO3
- Molecular Weight: 372.2 g/mol
Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Various studies have reported that quinoline derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Cholinesterase Inhibition : Some studies indicate that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, such as AChE and BChE.
- Cell Signaling Modulation : The compound can influence signaling pathways related to apoptosis and inflammation.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Cholinesterase Inhibition
The inhibition of cholinesterases by the compound was assessed using standard assays. The following IC50 values were determined:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 194 |
| Butyrylcholinesterase | 255 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 is highly reactive and participates in nucleophilic substitution. For example:
-
Reaction with Sodium Methoxide : In polar aprotic solvents like DMF, the bromine is replaced by nucleophiles (e.g., hydroxide, amines) under basic conditions.
-
Catalytic Coupling : The bromine facilitates Suzuki-Miyaura coupling with arylboronic acids, forming biaryl compounds under palladium catalysis .
Oxidation and Reduction
-
Oxidation : The quinoline ring undergoes oxidation to form quinoline N-oxides using reagents like potassium permanganate.
-
Reduction : The ester group can be reduced to a carboxylic acid using lithium aluminum hydride (LiAlH₄) .
Esterification and Hydrolysis
-
Esterification : The carboxylic acid group is esterified with ethanol in the presence of sulfuric acid .
-
Hydrolysis : The ester hydrolyzes to form the parent carboxylic acid under acidic or basic conditions .
Reaction Conditions and Experimental Data
Mechanistic Insights
The bromine substituent at position 6 enhances electrophilicity, facilitating nucleophilic attack. The ethyl ester group stabilizes the quinoline ring through conjugation, while the methyl groups at positions 2 and 8 influence steric and electronic effects .
Comparative Analysis with Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Ethyl 6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylate
- Molecular Formula: C₁₉H₁₆BrNO₂
- Molecular Weight : 370.25 g/mol
- Key Differences: A phenyl group at position 4 replaces the methyl group at position 6.
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Functional Group Modifications
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
- CAS : 67643-31-6
- Key Differences: Hydroxyl group at position 4 instead of a methyl group at position 7.
5,8-Dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylic acid ethyl ester
- Synthesis Note: Unintended product from bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate .
- Key Differences :
Complex Derivatives for Enhanced Bioavailability
6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
Preparation Methods
Formation of the Quinolone Core and Methyl Substitutions
- The quinoline ring system with methyl groups at positions 2 and 8 is typically synthesized by condensation of substituted anilines with β-ketoesters or acetylsuccinate derivatives, followed by cyclization.
- For example, diethyl acetylsuccinate reacts with substituted arylamines under dehydrating conditions (e.g., in the presence of phosphorus pentoxide) to form ethyl 2-(ethoxycarbonylmethyl)-3-(arylamino)crotonate intermediates.
- These intermediates undergo thermal cyclization at elevated temperatures (~250 °C) in high-boiling solvents such as diphenyl ether to yield quinoline esters.
- Hydrolysis of the ester groups under basic conditions (e.g., refluxing with aqueous KOH) followed by acidification yields the corresponding quinoline carboxylic acids.
Bromination at Position 6
- Bromination is performed on the quinoline core to selectively introduce a bromine atom at the 6-position.
- This step requires controlled reaction conditions to avoid polybromination or substitution at undesired sites.
- Typical brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under radical conditions.
- Reaction monitoring by thin-layer chromatography (TLC) ensures the bromination proceeds to the desired mono-substituted product.
Esterification to Form the Ethyl Ester
- The carboxylic acid group at position 3 is converted to the ethyl ester via esterification.
- This can be achieved by refluxing the acid with ethanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents for milder conditions.
- Alternatively, direct esterification can be performed during the cyclization step if starting materials are ester derivatives.
- Purification typically involves recrystallization or chromatographic methods to isolate the pure ethyl ester.
Optimized Reaction Conditions and Parameters
Analytical Characterization of the Product
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of methyl groups at positions 2 and 8, bromine substitution at position 6, and the ethyl ester moiety at position 3.
- Mass Spectrometry (MS): Confirms the molecular weight (~304.17 g/mol) and the presence of bromine isotopes.
- Infrared (IR) Spectroscopy: Characteristic peaks include ester carbonyl stretching around 1700-1750 cm^-1 and aromatic C=C stretching bands.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress in bromination and esterification steps.
Research Findings and Considerations
- The presence of the bromine atom at position 6 enhances the compound’s reactivity, making it a valuable intermediate for further functionalization in medicinal chemistry.
- Optimization of bromination conditions is critical to prevent side reactions and ensure regioselectivity.
- Esterification conditions influence the purity and yield of the final ethyl ester product.
- The synthetic route benefits from the use of high-boiling solvents for cyclization and mild acid catalysis for esterification.
- Similar quinoline derivatives synthesized via this methodology have shown promising biological activities, including antimicrobial and anticancer properties, underscoring the importance of efficient synthetic access to this scaffold.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Quinolone core formation | Condensation of diethyl acetylsuccinate with arylamine | P2O5, room temp, overnight | Formation of crotonate intermediate |
| Cyclization | Thermal ring closure of intermediate | Diphenyl ether, 250 °C, 30 min | Formation of quinoline ester |
| Bromination | Selective bromination at position 6 | NBS or Br2, controlled temp, organic solvent | Mono-brominated quinoline derivative |
| Esterification | Conversion of acid to ethyl ester | Ethanol, H2SO4 catalyst, reflux | Ethyl ester of quinoline carboxylic acid |
This comprehensive synthesis approach to this compound is supported by multiple research studies and practical synthetic protocols, providing a robust foundation for further chemical and biological investigations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing bromine at the 6-position of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester?
- Methodological Answer : Bromination at the 6-position typically employs electrophilic aromatic substitution (EAS) or radical bromination. For EAS, use bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) at reflux. Radical bromination via NBS under UV light or with benzoyl peroxide (BPO) as an initiator may improve regioselectivity for sterically hindered positions . Monitor reaction progress with TLC and purify via column chromatography using ethyl acetate/hexane gradients.
Q. How can analytical techniques distinguish between methyl groups at positions 2 and 8 in the quinoline core?
- Methodological Answer : Use ¹H-NMR to identify distinct methyl signals:
- 2-Methyl : Typically downfield (~δ 2.8–3.2 ppm) due to proximity to the electron-withdrawing carboxylic ester.
- 8-Methyl : Shielded (~δ 2.4–2.6 ppm) due to reduced conjugation effects.
Confirm assignments via 2D-NMR (COSY, NOESY) and compare with computational predictions (DFT). HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) resolves positional isomers .
Q. What structural features influence the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : The ester group enhances lipophilicity (logP ~3.5), limiting aqueous solubility. For biological assays, use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Methyl groups at positions 2 and 8 further reduce polarity, favoring dissolution in chloroform or dichloromethane. Aqueous solubility can be marginally improved by hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
Advanced Research Questions
Q. How does regioselectivity in bromination vary under different catalytic conditions?
- Methodological Answer :
- Electrophilic Bromination (Br₂/FeBr₃) : Favors electron-rich positions (e.g., para to methyl groups). For 6-bromination, steric effects from 2,8-dimethyl groups may necessitate prolonged reaction times or elevated temperatures.
- Radical Bromination (NBS/BPO) : Less sensitive to steric hindrance, enabling bromination at the 6-position even with bulky substituents. Optimize by varying solvent polarity (CCl₄ vs. acetonitrile) and initiator concentration .
Validate regioselectivity via X-ray crystallography or NOE NMR to confirm spatial arrangements .
Q. What computational strategies predict the compound’s binding affinity for antimicrobial targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enoyl-ACP reductase (e.g., PDB: 1BVR) to model interactions. Prioritize hydrogen bonding with the ester carbonyl and hydrophobic contacts with methyl/bromo groups.
MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA).
QSAR Models : Train on quinoline derivatives with known MIC values against S. aureus; highlight electronegative substituents (Br) as critical for potency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., Mueller-Hinton agar for MIC assays).
- Metabolite Interference : Test stability in culture media via LC-MS to detect ester hydrolysis products.
- Structural Confirmation : Verify batch purity (>95% by HPLC) and regioisomer ratios. Contradictions may arise from undetected by-products (e.g., dibrominated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
